molecular formula C12H18BNO4S B1286015 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide CAS No. 486422-08-6

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Cat. No.: B1286015
CAS No.: 486422-08-6
M. Wt: 283.16 g/mol
InChI Key: OHKKUZJVWWPUNY-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a high-value chemical building block designed for advanced research applications, primarily in medicinal chemistry and drug discovery. Its structure incorporates a benzenesulfonamide moiety, a privileged pharmacophore known to exhibit carbonic anhydrase inhibitory activity [https://www.ncbi.nlm.nih.gov/books/NBK557736/], and a pinacol boronic ester protected boronic acid group. The boronic ester functionality is crucial for Suzuki-Miyaura cross-coupling reactions, a widely employed palladium-catalyzed transformation that enables the efficient formation of carbon-carbon bonds between the aryl boronate and various organic halides [https://pubs.acs.org/doi/10.1021/cr050974k]. This makes the compound an essential intermediate for constructing biaryl systems and complex molecular architectures, particularly for creating libraries of sulfonamide-containing compounds for biological screening. The presence of the sulfonamide group directly on the boronic acid-bearing arene ring allows researchers to rapidly generate diverse analogs aimed at targeting enzymes like carbonic anhydrases for potential applications in oncology, glaucoma, and other therapeutic areas. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)19(14,15)16/h5-8H,1-4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKKUZJVWWPUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585973
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-08-6
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
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Preparation Methods

Starting Materials

  • 3-Bromo-benzenesulfonamide (or N-substituted derivatives such as N-methyl or N-alkyl variants)
  • Bis(pinacolato)diboron (B2pin2)
  • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
  • Base (e.g., potassium acetate, KOAc)
  • Solvent (e.g., dimethylformamide (DMF), dioxane)

Typical Synthetic Procedure

  • Catalytic Borylation:
    The aryl bromide sulfonamide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base. The reaction is typically carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.

  • Work-up and Purification:
    After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the target boronic ester sulfonamide.

Reaction Scheme

$$
\text{3-Bromo-benzenesulfonamide} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$

Variations and Derivatives

  • N-substituted derivatives (N-methyl, N-butyl) can be synthesized similarly by starting from the corresponding N-substituted bromo-benzenesulfonamides.
  • The choice of solvent, base, and catalyst can be optimized for yield and purity.

Detailed Data Table: Preparation Parameters

Parameter Typical Conditions Notes
Starting material 3-Bromo-benzenesulfonamide Can be N-substituted
Boron source Bis(pinacolato)diboron (B2pin2) Stoichiometric or slight excess
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 1-5 mol%
Base Potassium acetate (KOAc) 2 equivalents
Solvent DMF, dioxane, or mixture Anhydrous conditions preferred
Temperature 80–100°C Heating under inert atmosphere
Reaction time 6–24 hours Monitored by TLC or HPLC
Work-up Extraction with ethyl acetate, washing, drying Purification by chromatography
Yield Typically 60–85% Dependent on substrate and conditions

Research Findings and Optimization Notes

  • Solubility and Handling: The compound is sensitive to moisture; therefore, storage under inert atmosphere at 2-8°C is recommended. Stock solutions can be prepared in DMSO or other solvents with heating and ultrasonic assistance to improve solubility.
  • Catalyst Efficiency: Pd(dppf)Cl2 has shown higher catalytic efficiency compared to Pd(PPh3)4 in some studies, providing better yields and cleaner reactions.
  • Base Selection: Potassium acetate is preferred due to its mildness and compatibility with the catalyst system. Stronger bases may lead to side reactions.
  • Purity Control: Purification by silica gel chromatography using gradient elution (hexane/ethyl acetate) achieves high purity suitable for research applications.
  • Derivative Synthesis: N-substituted sulfonamides (e.g., N-methyl, N-butyl) follow similar borylation protocols, enabling structural diversification.

Summary Table of Preparation Methods for Related Compounds

Compound Name Starting Material Catalyst Base Solvent Yield (%) Reference
This compound 3-Bromo-benzenesulfonamide Pd(dppf)Cl2 KOAc DMF 70–85
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 3-Bromo-N-methylbenzenesulfonamide Pd(PPh3)4 KOAc Dioxane 65–80
N-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide 3-Bromo-N-butylbenzenesulfonamide Pd(dppf)Cl2 KOAc DMF 60–75

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The sulfonamide group also plays a role in the compound’s reactivity by providing a site for nucleophilic attack .

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl) and fluoro (F) substituents increase electrophilicity of the boronate group, accelerating Suzuki-Miyaura couplings . For example, the chloro analog (CAS 2818961-92-9) exhibits higher reactivity in palladium-catalyzed reactions compared to the unsubstituted target compound .
  • Electron-Donating Groups (EDGs): Methyl and methoxy groups (e.g., CAS 796061-08-0) reduce boronate electrophilicity but improve stability and lipophilicity, favoring pharmacokinetic profiles in drug candidates .

Physicochemical Properties

  • Solubility: Dimethylation of the sulfonamide nitrogen (CAS 486422-05-3) enhances solubility in apolar solvents, critical for formulation in hydrophobic matrices .
  • Melting Points: Derivatives like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6) exhibit lower melting points (96.5–98.2°C) due to hydrogen-bonding capacity, whereas pyridine-based analogs (e.g., CAS 329214-79-1) show higher thermal stability (mp 103–108°C) .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a boron atom integrated into a dioxaborolane structure, which is known for its unique reactivity and stability. The molecular formula is C13H19BNO2SC_{13}H_{19}BNO_2S, and it has a molecular weight of approximately 263.17 g/mol.

Antimicrobial Activity

Recent studies have shown that boron-containing compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.
  • Mycobacterium abscessus : Similar MIC values were observed.

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that derivatives of this compound could inhibit the proliferation of cancer cells:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation.
  • Selectivity Index : It showed a significant selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .

Pharmacokinetics and Toxicity

Pharmacokinetic studies using animal models (e.g., Sprague-Dawley rats) have provided insights into the absorption and elimination profiles of the compound. Key parameters observed include:

  • Cmax : Approximately 592 ± 62 mg/mL.
  • Elimination Half-Life : Greater than 12 hours.

Toxicity assessments indicated acceptable safety profiles at high doses (up to 800 mg/kg), with no significant adverse effects noted .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various boron compounds against multidrug-resistant bacterial strains. The results indicated that the tested compounds, including derivatives similar to this compound, showed promising activity against resistant strains like MRSA.

Study 2: Anticancer Potential

In another investigation focusing on breast cancer models, treatment with the compound led to a significant reduction in tumor size in vivo compared to controls. The study highlighted its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronate ester moiety. For example, Suzuki-Miyaura coupling is a key method for introducing the dioxaborolane group to aromatic sulfonamides. Intermediate steps may involve protecting-group strategies for the sulfonamide functionality to prevent undesired side reactions during borylation. Purification often requires silica gel chromatography, though instability on silica has been noted for related analogs, necessitating rapid elution or alternative stationary phases .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR are essential for confirming the boronate ester and sulfonamide groups. For instance, 13C^{13}\text{C} NMR (126 MHz, CDCl3_3) resolves signals for the dioxaborolane ring (e.g., ~85 ppm for boron-bonded carbons) and sulfonamide substituents .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity. Exact mass data (e.g., 314.0822 for related analogs) ensures accurate identification .
  • X-ray Crystallography : SHELX software is widely used for crystal structure determination, though limited data exists for this specific compound. Related structures (e.g., 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline) show planar boron geometries .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential irritancy .
  • Waste Disposal : Boron-containing waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .
  • Stability : The compound may degrade on silica gel; use inert atmospheres (e.g., N2_2) during purification and store at 0–6°C .

Q. How is the boronate ester moiety utilized in cross-coupling reactions?

The dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides or triflates. Reaction conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) are optimized for biaryl bond formation. Regioselectivity challenges may arise with polyfunctional substrates, requiring ligand screening (e.g., SPhos, XPhos) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in meta-borylation of benzenesulfonamide derivatives?

Meta-selective C–H borylation can be achieved using anionic ligands (e.g., [Rh(μ-Cl)(1,5-COD)]2_2) to direct the boronate group to the meta position relative to the sulfonamide. Computational studies (DFT) help predict steric and electronic effects of substituents .

Q. How does the sulfonamide group influence the reactivity of the boronate ester in aqueous media?

The electron-withdrawing sulfonamide reduces boron’s Lewis acidity, slowing hydrolysis of the dioxaborolane ring. However, prolonged exposure to protic solvents (e.g., H2_2O, MeOH) can degrade the boronate ester, necessitating anhydrous conditions for long-term stability .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) models assess transition states in cross-coupling reactions. Key parameters include boron-oxygen bond dissociation energies and charge distribution on the sulfonamide nitrogen. Software like Gaussian or ORCA is used .

Q. How can automated synthesis platforms improve yield and reproducibility?

Integrated consoles (e.g., capsule-based systems) enable precise control of reaction parameters (temperature, stoichiometry) for low-yield steps. For example, automated column chromatography (hexanes/EtOAC + 0.25% Et3_3N) enhances purification efficiency for air-sensitive intermediates .

Q. What analytical challenges arise in quantifying trace impurities?

  • Solid-Phase Extraction (SPE) : HLB cartridges (Waters) pre-concentrate the compound from complex matrices (e.g., wastewater).
  • LC-MS/MS : Multiple reaction monitoring (MRM) detects impurities at ppb levels. Deuterated internal standards (e.g., BP-3-d5_5) correct for matrix effects .

Q. How do steric effects from the tetramethyl dioxaborolane group impact supramolecular interactions?

The bulky pinacol boronate group hinders π-π stacking in crystal lattices, favoring non-covalent interactions (e.g., hydrogen bonding via sulfonamide NH). This influences solubility and co-crystallization with target proteins .

Data Contradictions and Resolution

  • Synthesis Yields : reports 27% yield for a morpholine derivative, contrasting higher yields (e.g., 95% in ). Resolution: Optimize catalyst loading (e.g., Pd(OAc)2_2 vs. PdCl2_2) and base (K3_3PO4_4 vs. Na2_2CO3_3) .
  • NMR Discrepancies : Variations in 13C^{13}\text{C} shifts for dioxaborolane carbons (e.g., 85 ppm vs. 82 ppm) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). Confirm assignments with 2D NMR (HSQC, HMBC) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

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